

Spectroscopic Blueprint of 2-(2-Bromo-4-chlorophenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name:	2-(2-Bromo-4-chlorophenyl)ethanol
CAS No.:	52864-57-0
Cat. No.:	B1321459

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Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. **2-(2-Bromo-4-chlorophenyl)ethanol** is a halogenated aromatic alcohol with potential applications as a versatile building block in organic synthesis. Its nuanced structure, featuring a di-substituted phenyl ring and a flexible ethanol sidechain, gives rise to a distinct spectroscopic signature. This guide provides an in-depth analysis of the predicted spectroscopic data for **2-(2-Bromo-4-chlorophenyl)ethanol**, offering researchers and drug development professionals a comprehensive reference for its characterization. The interpretations herein are grounded in the analysis of structurally analogous compounds and fundamental spectroscopic principles, ensuring a robust and reliable predictive model.

Chemical Structure and Isomeric Considerations

The structure of **2-(2-Bromo-4-chlorophenyl)ethanol** presents a specific substitution pattern on the benzene ring that dictates its spectroscopic properties. Understanding this arrangement is key to interpreting the data that follows.

Figure 1: Chemical structure of **2-(2-Bromo-4-chlorophenyl)ethanol**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of **2-(2-Bromo-4-chlorophenyl)ethanol** would provide key information about the aromatic and aliphatic protons.

Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6	d	1H	Ar-H
~7.3	dd	1H	Ar-H
~7.2	d	1H	Ar-H
~3.9	t	2H	-CH ₂ -OH
~3.0	t	2H	Ar-CH ₂ -
~2.0 (broad)	s	1H	-OH

Interpretation and Rationale

The aromatic region of the spectrum is predicted to show three distinct signals corresponding to the three protons on the substituted benzene ring. The deshielding effect of the electronegative bromine and chlorine atoms, as well as their positions, will influence the chemical shifts of these protons. Data from analogous compounds like 2-azido-1-(4-chlorophenyl)ethanol and 2-azido-1-(4-bromophenyl)ethanol, which show aromatic protons in the 7.2-7.5 ppm range, supports this prediction.^[1] The splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent protons on the ring.

The ethyl side chain is expected to exhibit two triplets. The methylene group attached to the aromatic ring (Ar-CH₂-) will appear as a triplet at a higher field (lower ppm) compared to the methylene group attached to the hydroxyl group (-CH₂-OH). This is due to the deshielding

effect of the adjacent oxygen atom on the latter. The hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration due to hydrogen bonding.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-(2-Bromo-4-chlorophenyl)ethanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
- **Data Acquisition:** Acquire the spectrum at room temperature. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm).

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in **2-(2-Bromo-4-chlorophenyl)ethanol** will give rise to a distinct signal.

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~138-140	Ar-C (quaternary, attached to ethyl)
~132-134	Ar-C (quaternary, attached to Cl)
~130-132	Ar-CH
~128-130	Ar-CH
~125-127	Ar-CH
~122-124	Ar-C (quaternary, attached to Br)
~60-62	-CH ₂ -OH
~38-40	Ar-CH ₂ -

Interpretation and Rationale

The aromatic region will display six signals, corresponding to the six carbon atoms of the benzene ring. Three of these will be quaternary (no attached protons) and will typically have lower intensities. The chemical shifts are influenced by the substituents. The carbon attached to the bromine atom is expected to be at a relatively lower chemical shift due to the heavy atom effect, while the carbons attached to chlorine and the ethyl group will be deshielded. This prediction is supported by data from related compounds like 2-azido-1-(4-chlorophenyl)ethanol, which shows aromatic carbons in the range of 127-139 ppm.[1]

The aliphatic region will show two signals. The carbon of the methylene group attached to the hydroxyl group (-CH₂-OH) will be significantly downfield (higher ppm) compared to the methylene group attached to the aromatic ring (Ar-CH₂-), owing to the electronegativity of the oxygen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
- Instrumentation: A high-resolution NMR spectrometer with a broadband probe is required.

- **Data Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum of singlets for each carbon. A larger number of scans is typically required for ^{13}C NMR compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the data similarly to the ^1H NMR spectrum. The solvent peak is used for chemical shift calibration (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3300-3400	Broad, Strong	O-H stretch (alcohol)
~3000-3100	Medium	Aromatic C-H stretch
~2850-2960	Medium	Aliphatic C-H stretch
~1550-1600	Medium	Aromatic C=C stretch
~1450-1500	Medium	Aromatic C=C stretch
~1050-1150	Strong	C-O stretch (primary alcohol)
~1000-1100	Strong	C-Cl stretch
~600-700	Strong	C-Br stretch

Interpretation and Rationale

The most prominent feature in the IR spectrum is expected to be a broad, strong absorption in the region of $3300\text{-}3400\text{ cm}^{-1}$, characteristic of the O-H stretching vibration of the alcohol functional group. The broadness is a result of hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the ethyl group will be just below 3000 cm^{-1} .^[2]

The presence of the aromatic ring will be confirmed by characteristic C=C stretching absorptions in the 1450-1600 cm^{-1} region. A strong C-O stretching band for the primary alcohol is expected around 1050-1150 cm^{-1} . The carbon-halogen stretches are also anticipated, with the C-Cl stretch appearing around 1000-1100 cm^{-1} and the C-Br stretch at a lower wavenumber, typically in the 600-700 cm^{-1} range. The IR spectrum of the related 2-azido-1-(4-bromophenyl)ethanol shows a broad OH stretch around 3406 cm^{-1} .^[1]

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) by placing a drop between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted.
- **Data Processing:** The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data

m/z	Possible Fragment
234/236/238	$[\text{M}]^+$ (Molecular ion)
203/205/207	$[\text{M} - \text{CH}_2\text{OH}]^+$
125/127	$[\text{C}_7\text{H}_6\text{Br}]^+$
111/113	$[\text{C}_6\text{H}_4\text{Cl}]^+$

Interpretation and Rationale

The molecular ion peak ($[M]^+$) is expected to show a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio). This will result in a cluster of peaks at m/z 234, 236, and 238.

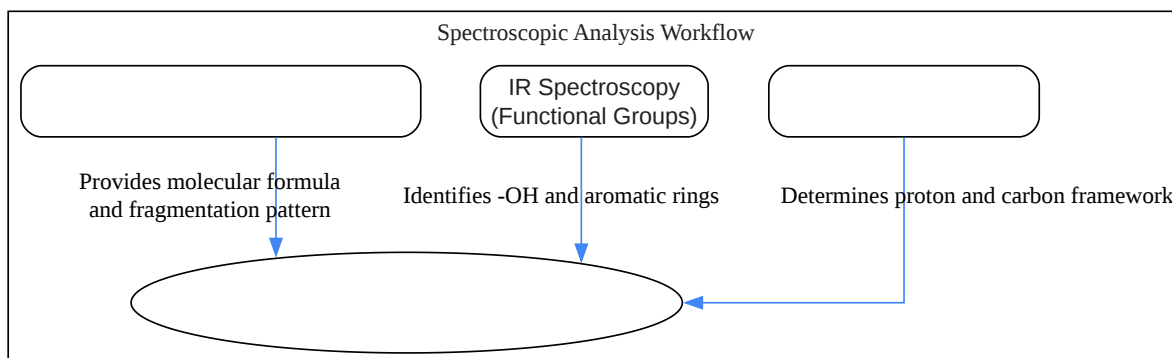
A common fragmentation pathway for phenylethanol derivatives is the cleavage of the bond between the two ethyl carbons, leading to the loss of a CH_2OH radical (mass 31). This would result in a fragment ion at m/z 203, 205, and 207, again showing the isotopic pattern of bromine and chlorine. Other significant fragments could arise from cleavage of the C-C bond between the aromatic ring and the ethyl group, as well as loss of the halogen atoms. The fragmentation of alcohols can also proceed via dehydration (loss of H_2O).^{[3][4]}

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Workflow and Interconnectivity of Spectroscopic Techniques

The characterization of **2-(2-Bromo-4-chlorophenyl)ethanol** is a synergistic process where each spectroscopic technique provides complementary information.



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Figure 2: Interconnectivity of spectroscopic techniques for structural elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **2-(2-Bromo-4-chlorophenyl)ethanol**. By leveraging data from structurally similar molecules and fundamental spectroscopic principles, a comprehensive and reliable spectroscopic blueprint has been established. This information serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds, facilitating efficient and accurate structural confirmation.

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